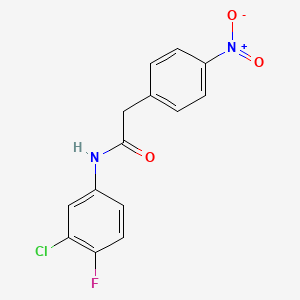
4-chloro-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazole derivative that has been synthesized using various methods, and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-chloro-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole is not fully understood, but it is believed to act by inhibiting the activity of various enzymes. It has been shown to inhibit the activity of protein kinases, which are involved in the regulation of various cellular processes. It has also been found to inhibit the activity of phosphodiesterases, which are involved in the breakdown of cyclic nucleotides.
Biochemical and Physiological Effects:
4-chloro-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole has been found to exhibit interesting biochemical and physiological effects. It has been shown to inhibit the proliferation of various cancer cell lines, and to induce apoptosis in these cells. It has also been found to exhibit anti-inflammatory properties, and to reduce the production of various pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole in lab experiments is its ability to inhibit the activity of various enzymes. This makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on 4-chloro-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole. One area of research could focus on the development of new drugs based on this compound, particularly for the treatment of cancer and inflammatory diseases. Another area of research could focus on the identification of new targets for this compound, and the elucidation of its mechanism of action. Additionally, future research could focus on the synthesis of new derivatives of this compound, with improved properties for scientific research.
Métodos De Síntesis
The synthesis of 4-chloro-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole has been reported using various methods. One such method involves the reaction of 4-chloro-3-nitropyrazole with 2-chloro-6-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by treatment with a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
4-chloro-1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole has been found to exhibit interesting properties that make it useful in scientific research. It has been studied for its potential as an inhibitor of various enzymes, including protein kinases and phosphodiesterases. It has also been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2FN3O2/c11-7-2-1-3-9(13)6(7)4-15-5-8(12)10(14-15)16(17)18/h1-3,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAUGLWEELWTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3-nitropyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5723193.png)
![ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5723195.png)



![N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5723232.png)
![N-{2-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5723234.png)

![4-{[(2-methoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723245.png)


![5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5723273.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5723280.png)
![5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5723290.png)